molecular formula C13H15N3O2S B3503014 4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3503014
M. Wt: 277.34 g/mol
InChI Key: VHJNLUZERSHLPD-UHFFFAOYSA-N
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Description

4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an allyl group and a dimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of an allylating agent to yield the desired triazole-thione compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted triazoles.

Scientific Research Applications

4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antifungal or antibacterial agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Similar compounds to 4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione include other triazole derivatives with different substituents. These compounds may share similar biological activities but differ in their chemical properties and reactivity. For example:

    4-allyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but lacks the dimethoxy groups, which may affect its solubility and reactivity.

    4-allyl-5-(2,4-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with different positions of the methoxy groups, potentially altering its biological activity.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-4-8-16-12(14-15-13(16)19)9-6-5-7-10(17-2)11(9)18-3/h4-7H,1,8H2,2-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJNLUZERSHLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NNC(=S)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
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4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
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4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
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4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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